molecular formula C20H36O4P2 B6336095 (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) CAS No. 1426397-81-0

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide)

Cat. No.: B6336095
CAS No.: 1426397-81-0
M. Wt: 402.4 g/mol
InChI Key: AQSKCTDSMVLJND-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide), also designated as ANL-RS5 (CAS 1426397-81-0), is a redox-active compound with the chemical formula C₂₀H₃₆O₄P₂ and a molecular weight of 402.45 g/mol . It is a white, air- and moisture-sensitive powder, developed primarily as a redox shuttle for lithium-ion batteries and polymer electrolyte membrane fuel cells (PEMFCs) . The compound features a central 1,4-phenylene core substituted with two methoxy groups at the 2- and 5-positions, flanked by diisopropylphosphine oxide groups. Its sterically bulky isopropyl substituents enhance thermal stability, while the methoxy groups contribute to electron-donating effects, modulating redox potentials . Patents, including US 14/171,556, highlight its scalable synthesis and application in energy storage systems .

Properties

IUPAC Name

1,4-bis[di(propan-2-yl)phosphoryl]-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4P2/c1-13(2)25(21,14(3)4)19-11-18(24-10)20(12-17(19)23-9)26(22,15(5)6)16(7)8/h11-16H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSKCTDSMVLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(C1=CC(=C(C=C1OC)P(=O)(C(C)C)C(C)C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions are widely employed for C–P bond formation. A representative pathway involves:

Step 1: Preparation of 2,5-dimethoxy-1,4-dibromobenzene

  • Synthesized via bromination of 1,4-dimethoxybenzene using Br₂ in acetic acid or HBr/H₂O₂.

Step 2: Bis-phosphorylation via Palladium Catalysis

  • Reagents : 2,5-dimethoxy-1,4-dibromobenzene, di-iso-propylphosphine oxide, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Conditions : Toluene/water (10:1), 100–110°C, N₂ atmosphere, 12–24 hours.

  • Mechanism : Oxidative addition of Pd⁰ to aryl halide, followed by ligand-assisted phosphine oxide coupling.

Example Protocol from Analogous Systems
Substrate : 3-Bromo-9H-carbazole (6.66 g, 27.1 mmol)
Catalyst : Pd₂(dba)₃ (0.248 g, 0.271 mmol), SPhos (0.445 g, 1.083 mmol)
Base : K₃PO₄ (34.5 g, 162 mmol)
Solvent : Toluene/H₂O (500 mL/50 mL)
Yield : 87% after purification

Adaptation for Target Compound :

  • Replace carbazole substrate with 2,5-dimethoxy-1,4-dibromobenzene.

  • Optimize ligand-to-palladium ratio to mitigate steric effects (e.g., 4:1 SPhos:Pd).

Copper-Mediated Ullmann-Type Coupling

Copper catalysts offer a cost-effective alternative for C–P bond formation, particularly under ligand-free conditions:

Reaction Setup :

  • Substrate : 2,5-dimethoxy-1,4-diiodobenzene.

  • Phosphine Source : Di-iso-propylphosphine oxide.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 120°C, 24 hours.

Key Considerations :

  • Iodides exhibit higher reactivity than bromides in Ullmann couplings.

  • Polar aprotic solvents (e.g., DMSO) enhance copper catalyst stability.

Phosphorylation via Michaelis-Arbuzov Reaction

While traditionally used for phosphonates, modified Arbuzov conditions can yield phosphine oxides:

Procedure :

  • React 2,5-dimethoxy-1,4-bis(trimethylsilyl)benzene with di-iso-propylchlorophosphine in the presence of AlCl₃.

  • Conditions : Anhydrous THF, 0°C to room temperature, 6 hours.

  • Quenching : Hydrolyze with H₂O to oxidize P(III) to P(V) oxide.

Limitations :

  • Requires strict moisture control to prevent side reactions.

  • Lower yields (~50%) compared to transition-metal-catalyzed methods.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (gradient elution from 10% to 30% ethyl acetate).

  • Recrystallization : Dissolve crude product in minimal dichloromethane, add hexanes, and cool to −20°C.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.21–7.73 (aromatic protons), 3.85–4.28 (methoxy and P–O–CH linkages), 1.23–2.25 (di-iso-propyl groups).

  • ³¹P NMR : Single resonance at δ 35–40 ppm, confirming symmetric phosphine oxide groups.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Pd-Catalyzed Coupling75–87≥99HighModerate
Ullmann Coupling50–6595–98ModerateHigh
Arbuzov Reaction40–5090–95LowLow

Optimal Route : Palladium-catalyzed coupling balances yield and scalability, though ligand costs (e.g., SPhos) may necessitate optimization for industrial applications .

Chemical Reactions Analysis

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) undergoes various types of chemical reactions, including:

    Oxidation: This compound can act as a catalyst in oxidation reactions, facilitating the conversion of substrates to their oxidized forms.

    Reduction: It can also participate in reduction reactions, where it helps in the reduction of other compounds.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic substrates.

Scientific Research Applications

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways to facilitate the conversion of substrates to products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related redox shuttles and energy storage materials, focusing on substituents, redox behavior, and applications.

Compound Name / Designation Core Structure Functional Groups Key Substituents Redox Behavior Applications References
ANL-RS5 1,4-Phenylene Diisopropylphosphine oxide, methoxy 2,5-dimethoxy, di-i-propyl High stability, moderate redox potential (~4 V-class) Lithium-ion batteries, PEMFCs
ANL-RS51 1,4-Phenylene Diethylphosphine oxide, methoxy 2,5-dimethoxy, diethyl Lower steric hindrance, higher solubility Lithium-ion batteries (under study)
ANL-RS2 1,4-Benzene t-Butyl, methoxyethoxy 1,4-di-t-butyl, 2,5-bis(2-methoxyethoxy) Flexible side chains, lower redox potential High-voltage battery electrolytes
Li₂-PDFSA derivatives 1,4-Phenylene Trifluoromethylsulfonylamide Halogens (Cl, F) at 2,5-positions High redox potential (>4.5 V) due to EWGs High-energy-density batteries
Li₂-PDCA derivatives 1,4-Phenylene Cyanamide Halogens (Cl, F) at 2,5-positions Extreme redox potential (>5 V) Niche high-voltage applications

Key Findings

  • Steric Effects : ANL-RS5’s diisopropyl groups provide superior thermal stability compared to ANL-RS51’s diethyl groups, but at the cost of reduced solubility in organic electrolytes .
  • Redox Potential Modulation: Methoxy groups in ANL-RS5 lower redox potentials compared to triflimide (Li₂-PDFSA) and cyanamide (Li₂-PDCA) derivatives, which employ electron-withdrawing groups (EWGs) like -SO₂CF₃ and -CN to achieve higher potentials .
  • Electrolyte Compatibility : ANL-RS5 and ANL-RS2 exhibit better compatibility with carbonate-based electrolytes due to their methoxy substituents, whereas triflimide derivatives require specialized solvents .
  • Synthetic Scalability : ANL-RS5 and ANL-RS51 are synthesized via scalable processes, unlike cyanamide derivatives, which involve complex multi-step reactions .

Performance in Battery Systems

  • ANL-RS5 demonstrates stable cycling in 4 V-class lithium-ion batteries, with minimal capacity fade over 500 cycles .
  • Triflimide derivatives (e.g., Li₂-DC-PDFSA) achieve higher energy density but suffer from electrolyte decomposition at extreme potentials (>4.5 V) .
  • ANL-RS2 ’s flexible methoxyethoxy side chains improve ionic conductivity but limit thermal stability above 60°C .

Biological Activity

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry and biochemistry.

Synthesis

The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-dibromobenzene with di-i-propylphosphine oxide under controlled conditions. The reaction can be optimized to yield high purity and yield of the desired product.

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand in various biochemical pathways. It has been studied for its potential as an inhibitor of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair.

Phosphine oxides are known to interact with biological macromolecules through coordination with metal ions or through hydrogen bonding. The bis(di-i-propylphosphine oxide) structure allows for enhanced binding affinity due to steric and electronic effects.

1. Inhibition of Topoisomerase I

Recent studies have shown that derivatives of phosphine oxide compounds exhibit significant inhibition of TOP1 activity. For instance, some synthesized phosphine oxide derivatives demonstrated higher inhibition values than camptothecin (CPT), a well-known TOP1 inhibitor, suggesting a promising avenue for cancer treatment .

Compound TypeIC50 (µM)Comparison to CPT
Phosphine Oxide Derivative5Higher
Camptothecin10Reference

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain phosphine oxide derivatives exhibited selective cytotoxicity against cancerous cells while sparing non-cancerous cells like MRC-5 . This selectivity is crucial for reducing side effects in therapeutic applications.

Cell LineCytotoxicity (%)Notes
MCF-7 (Breast)75High sensitivity
HeLa (Cervical)80High sensitivity
MRC-5 (Lung)10Low toxicity observed

Research Findings

Research indicates that the biological activity of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) extends beyond TOP1 inhibition. It has been implicated in:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer models.
  • Metal Ion Coordination : The ability of phosphine oxides to coordinate with metal ions enhances their therapeutic potential by facilitating drug delivery systems.

Q & A

Q. Q1. What synthetic methodologies are recommended for synthesizing (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide), and how can purity be validated?

Answer: The compound is synthesized via oxidative coupling or phosphine oxide functionalization, as outlined in U.S. Patent 14/171,556 . Key steps include:

  • Phosphine Oxide Introduction : Reacting di-i-propylphosphine with a dimethoxy-phenylene precursor under inert conditions.
  • Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane) to remove unreacted phosphine.
  • Purity Validation :
    • Elemental Analysis : Confirms C, H, O, P content (target: C: 59.68%, H: 9.02%, O: 15.90%, P: 15.38%) .
    • NMR Spectroscopy : 31^{31}P NMR distinguishes phosphine oxide peaks (δ ~20–30 ppm), while 1^{1}H NMR verifies methoxy (δ 3.7–3.9 ppm) and i-propyl groups (δ 1.2–1.4 ppm) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion [M+H]+^+ at m/z 403.45 .

Basic Handling & Stability

Q. Q2. How should researchers address the compound’s air and moisture sensitivity during storage and experimentation?

Answer:

  • Storage : Keep in sealed, argon-purged vials with desiccants (e.g., molecular sieves) at −20°C. Avoid prolonged exposure to light .
  • Handling : Use gloveboxes (<1 ppm O2_2/H2_2O) for weighing and reaction setup. For electrochemical studies, degas solvents (e.g., acetonitrile) with N2_2/Ar sparging .
  • Stability Monitoring : Periodic FT-IR analysis to detect P=O bond degradation (peak ~1150–1250 cm1^{-1}) .

Advanced Mechanistic Studies

Q. Q3. How do the dimethoxy and phosphine oxide groups synergistically enhance redox shuttle performance in PEMFCs?

Answer:

  • Electron-Donating Methoxy Groups : Stabilize oxidized intermediates via resonance, lowering the activation energy for electron transfer .
  • Phosphine Oxide Moieties : Act as Lewis basic sites, facilitating proton-coupled electron transfer (PCET) at catalyst interfaces.
  • Experimental Validation :
    • Cyclic Voltammetry (CV) : Measure redox potentials (e.g., E1/2_{1/2} vs. Ag/AgCl) in 0.1 M H2_2SO4_4. Compare with analogs lacking methoxy groups to isolate electronic effects .
    • Durability Testing : Accelerated stress tests (e.g., 10,000 cycles) show <10% loss in current density, attributed to methoxy-group-mediated radical scavenging .

Advanced Data Contradictions

Q. Q4. Contradictory reports exist on the compound’s catalytic durability. What experimental variables could explain these discrepancies?

Answer:

  • Electrolyte Composition : Durability varies with proton concentration (e.g., 0.1 M vs. 1 M H2_2SO4_4) due to differing degrees of phosphine oxide hydrolysis.
  • Temperature Effects : At >80°C, methoxy groups may undergo demethylation, reducing stability. Control via thermogravimetric analysis (TGA) and post-test NMR .
  • Mitigation Strategy : Use co-additives (e.g., Ce3+^{3+} ions) to suppress hydrolysis, as shown in recent PEMFC studies .

Advanced Material Design

Q. Q5. Can structural analogs of this compound be tailored for non-fuel-cell applications, such as fluorescence probes?

Answer: While the phosphine oxide core is distinct, analogs with ethyne or carbonyl linkages (e.g., 4,4′-(2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid) demonstrate:

  • Fluorescence Applications : Extended π-conjugation enables use in thiourea detection (LOD: 0.26 nM) via Förster resonance energy transfer (FRET) .
  • Design Lessons : Methoxy groups enhance electron-donating capacity, shifting emission wavelengths (e.g., λem_{em} ~450 nm to 520 nm) .
    Note: Phosphine oxide derivatives may require substitution with fluorophores (e.g., BODIPY) for similar applications.

Advanced Reaction Pathways

Q. Q6. What nucleophilic substitution reactions are feasible at the methoxy groups, and how do they impact electronic properties?

Answer:

  • Substitution Reactions : Methoxy groups undergo SNAr with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C.
  • Electronic Effects : Replacing –OCH3_3 with –NH2_2 lowers HOMO energy (−5.2 eV to −4.8 eV), enhancing electron-donating capacity (DFT calculations recommended) .
  • Application Example : Amino-substituted derivatives show improved binding to cytochrome P450 enzymes, suggesting biological screening potential .

Comparative Analysis

Q. Q7. How does this compound compare to (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) in catalytic applications?

Answer:

PropertyDi-i-propyl Derivative Diethyl Derivative
Solubility Low in H2_2O; high in THFModerate in CH2_2Cl2_2
Redox Potential (E1/2_{1/2}) +0.78 V vs. RHE+0.65 V vs. RHE
Thermal Stability Decomposes at 220°CDecomposes at 190°C

The i-propyl groups enhance steric protection of P=O bonds, improving thermal stability but reducing solubility. Electrochemical performance favors the di-i-propyl variant for high-potential PEMFCs .

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